![molecular formula C53H98O6 B1263103 [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)
[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate” is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triglycerides typically involves the esterification of glycerol with fatty acids. The reaction can be catalyzed by acids, bases, or enzymes. For example, the esterification of glycerol with palmitic acid (16:0) and linoleic acid (18:2(9Z,12Z)) can be carried out using sulfuric acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrially, triglycerides are produced through the transesterification of vegetable oils or animal fats. This process involves reacting the oil or fat with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide) to produce glycerol and fatty acid esters .
化学反应分析
Types of Reactions
Triglycerides can undergo various chemical reactions, including:
Hydrolysis: Triglycerides can be hydrolyzed to produce glycerol and free fatty acids.
Oxidation: Triglycerides can be oxidized to produce peroxides, aldehydes, and ketones.
Hydrogenation: Unsaturated triglycerides can be hydrogenated to produce saturated triglycerides.
Transesterification: Triglycerides can be transesterified to produce different triglycerides or fatty acid esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid or base catalyst.
Oxidation: Can be carried out using oxygen or other oxidizing agents.
Hydrogenation: Requires hydrogen gas and a metal catalyst (such as palladium or nickel).
Transesterification: Involves an alcohol (methanol or ethanol) and a base catalyst (sodium hydroxide or potassium hydroxide).
Major Products Formed
Hydrolysis: Glycerol and free fatty acids.
Oxidation: Peroxides, aldehydes, and ketones.
Hydrogenation: Saturated triglycerides.
Transesterification: Different triglycerides or fatty acid esters.
科学研究应用
Triglycerides, including “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate”, have various scientific research applications:
Chemistry: Used as model compounds to study esterification, hydrolysis, and transesterification reactions.
Biology: Studied for their role in metabolism, energy storage, and cell membrane structure.
Medicine: Investigated for their involvement in diseases such as obesity, diabetes, and cardiovascular diseases.
Industry: Used in the production of biodiesel, cosmetics, and food products.
作用机制
Triglycerides exert their effects primarily through their role in energy storage and metabolism. They are broken down into glycerol and free fatty acids, which can be used as energy sources by cells. The free fatty acids can be further oxidized to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerides also play a role in cell membrane structure and function .
相似化合物的比较
Triglycerides can vary based on the fatty acids they contain. Similar compounds include:
TG(160/182(9Z,12Z)/182(9Z,12Z)): Contains two linoleic acid (18:2(9Z,12Z)) molecules instead of one.
TG(160/182(9Z,12Z)/160): Contains one linoleic acid (18:2(9Z,12Z)) and two palmitic acid (16:0) molecules.
TG(160/181(9Z)/182(9Z,12Z)): Contains one oleic acid (18:1(9Z)) and one linoleic acid (18:2(9Z,12Z)).
The uniqueness of “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate” lies in its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological functions .
属性
分子式 |
C53H98O6 |
|---|---|
分子量 |
831.3 g/mol |
IUPAC 名称 |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-/t50-/m1/s1 |
InChI 键 |
MTWYSKGJIDFSRC-IICCMCGVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


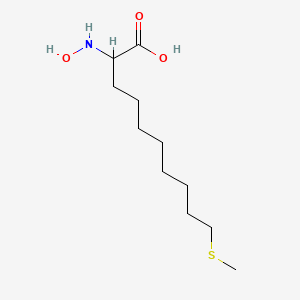
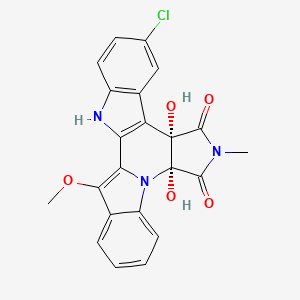
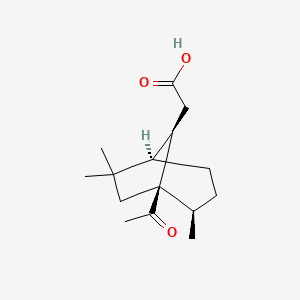
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

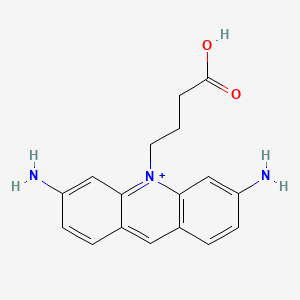
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
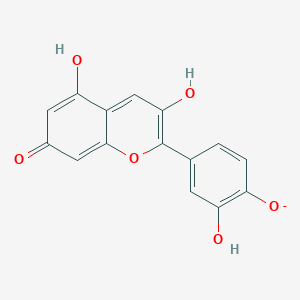
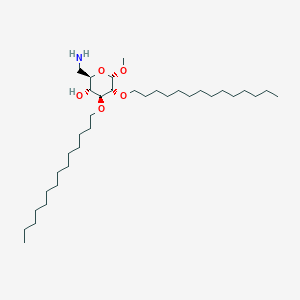
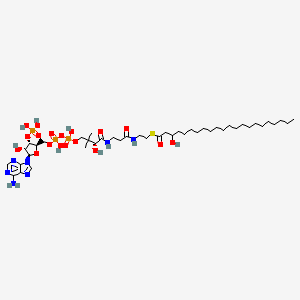
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
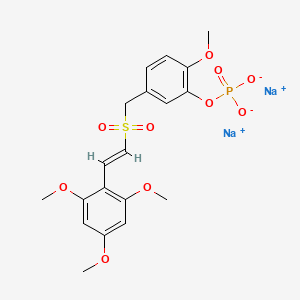
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
